Paramyon
Description
Current Standing and Future Trajectories of Paramylon Research within Chemical Sciences
Current research on Paramylon within chemical sciences is actively exploring its potential beyond its natural role as a storage molecule. Significant efforts are directed towards understanding and modifying its chemical structure to tailor its properties for various applications. This includes the development of Paramylon-based materials such as nanofibers, thermoplastic films, optical lenses, fibers, and adhesives, offering potential sustainable alternatives to petroleum-based products. acs.orgjrimt.jpfrontiersin.org The ease of cultivating Euglena and extracting Paramylon contributes to the cost-effectiveness and lower carbon footprint of these applications. acs.org
Future trajectories in Paramylon research involve optimizing its production from Euglena, including exploring cocultivation strategies with bacteria to enhance yield and investigating how culture conditions affect Paramylon molecular weight and content. researchgate.netasm.org Chemical modifications of Paramylon, such as the introduction of charged groups, are being investigated to augment or introduce novel bioactivities and material properties. nih.govresearchgate.net Furthermore, research is ongoing to develop efficient methods for its enzymatic degradation, which could facilitate the production of bioactive compounds and renewable substrates. researchgate.net The potential for Paramylon in advanced applications like pharmaceutical tablet disintegrants and colloid flocculants is also being explored. researchgate.net
Historical Perspectives and Foundational Discoveries Pertaining to Paramylon
The discovery and initial characterization of Paramylon date back to the mid-19th century. Johann Gottlieb is credited with first describing and naming Paramylon in detail around 1850, based on his scientific exchanges. wikipedia.orgwikipedia.org Early work on the characterization of Paramylon was conducted by researchers like Bastiaan J. D. Meeuse in the 1960s, who developed methods for isolating the molecule from Euglena. acs.org These foundational studies established Paramylon as a glucose polymer with β-1,3 glycosidic linkages, setting the stage for later investigations into its structure and properties. wikipedia.orgacs.org The understanding of its occurrence as intracellular granules in Euglena and its role as a reserve carbohydrate were key early findings. wikipedia.orgnih.gov
Interdisciplinary Relevance of Paramyon: Bridging Chemistry, Materials Science, and Biological Systems
Paramylon's significance extends across multiple scientific disciplines. In chemistry, its unique β-1,3-glucan structure and properties are subjects of ongoing investigation, including its molecular weight and crystallinity. jrimt.jpresearchgate.net The synthesis of Paramylon within Euglena involves specific metabolic pathways and enzymes, which are also areas of chemical and biological study. asm.orgresearchgate.net
In materials science, Paramylon is being explored as a sustainable and biodegradable biopolymer for a wide range of applications. Its ability to form nanofibers and thermoplastic materials without extensive chemical modification highlights its potential as a renewable resource in polymer science and engineering. acs.orgjrimt.jpfrontiersin.organr.fr Research is focused on optimizing processing techniques, such as water-jet defibrillation, to enhance the properties of Paramylon-based materials for applications like water-based paints and biodegradable composites. jrimt.jpnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
604-92-2 |
|---|---|
Molecular Formula |
C24H38I2N2 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
trimethyl-[4-[4-[4-(trimethylazaniumyl)phenyl]hexan-3-yl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C24H38N2.2HI/c1-9-23(19-11-15-21(16-12-19)25(3,4)5)24(10-2)20-13-17-22(18-14-20)26(6,7)8;;/h11-18,23-24H,9-10H2,1-8H3;2*1H/q+2;;/p-2 |
InChI Key |
CLMIEWJBSVHIJU-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](C)(C)C)C(CC)C2=CC=C(C=C2)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Paramyon
Contemporary Approaches in Paramyon Synthesis: Innovations and Challenges
The primary "synthesis" of this compound occurs naturally within Euglena gracilis cells wikipedia.orgwikipedia.org. Contemporary approaches in this compound synthesis therefore largely revolve around optimizing the cultivation conditions of Euglena gracilis to enhance paramylon yield and, in some cases, influence its characteristics such as molecular weight thegoodscentscompany.comcenmed.comfishersci.nl.
Challenges in paramylon production from Euglena gracilis include achieving high biomass concentration and maximizing paramylon accumulation, which is strongly influenced by the carbon source and initial pH conditions cenmed.comservicebio.com. Nutrient medium limitations can also affect biomass and paramylon production cenmed.com.
Innovations in this area include exploring different cultivation strategies such as batch, fed-batch, semicontinuous, and continuous bioprocesses in stirred tank bioreactors cenmed.comservicebio.com. Utilizing industrial byproducts, such as spent tomato byproduct or corn steep solid, as alternative, low-cost nutrient sources for Euglena gracilis cultivation has also shown promise for sustainable and economical paramylon production cenmed.comservicebio.com.
Green Chemistry Principles Applied to this compound Production
Green chemistry principles are being applied to paramylon production primarily through the optimization of the Euglena gracilis cultivation process to be more sustainable and environmentally friendly cenmed.comservicebio.com. This includes the utilization of waste streams and industrial byproducts as nutrient sources, which reduces the need for costly synthetic media and contributes to the valorization of waste materials cenmed.comservicebio.com. For example, using spent tomato byproduct or corn steep solid has demonstrated increased biomass production and paramylon content compared to synthetic media servicebio.com.
Furthermore, research into utilizing biobased ionic liquids as solvents for paramylon processing and derivatization aligns with green chemistry principles by exploring more environmentally benign alternatives to traditional organic solvents sigmaaldrich.com.
Flow Chemistry and Continuous Processing in this compound Synthesis
While the core synthesis of paramylon is biological, the concept of continuous processing is highly relevant to its efficient and scalable production from Euglena gracilis cenmed.comservicebio.com. Studies have investigated continuous bioprocesses in stirred tank bioreactors for maximizing paramylon productivity cenmed.comservicebio.com. Compared to batch and fed-batch methods, continuous processes have shown potential for higher paramylon productivity cenmed.com.
For example, a continuous bioprocess using a complex medium containing glucose and corn steep solid achieved a paramylon content of 67.0% and a productivity of 0.189 g/Lh cenmed.comservicebio.com. This highlights the potential of continuous processing for industrial-scale paramylon production.
The application of flow chemistry in the chemical modification of paramylon, while not explicitly detailed in the provided results, could offer advantages seen in the synthesis of other materials, such as enhanced mass and heat transfer, improved safety, and better reproducibility ereztech.comresearchgate.netwikipedia.org. These benefits are particularly relevant for reactions involving polymers and potentially hazardous reagents or conditions.
Functionalization and Post-Synthetic Modification of this compound
Functionalization and post-synthetic modification of paramylon are crucial for overcoming its inherent limitations, such as water insolubility and high crystallinity, and for tailoring its properties for diverse applications fishersci.cawikidata.orgthegoodscentscompany.com. Chemical modification typically targets the hydroxyl groups present on the glucose repeating units of the paramylon backbone wikidata.org.
Common modification strategies include esterification and etherification, leading to derivatives with altered solubility, thermal properties, and reactivity fishersci.cawikidata.orgthegoodscentscompany.comchemeurope.comwikipedia.orgwikipedia.orgnih.gov. The degree and distribution of substituents significantly influence the properties of the modified paramylon fishersci.cawikipedia.org.
Directed Derivatization of this compound Scaffolds
Directed derivatization aims to achieve regioselective substitution of the hydroxyl groups at specific positions (C2, C3, or C6) on the glucose units wikidata.orgwikipedia.org. This control over the substitution pattern is critical for fine-tuning the properties of paramylon derivatives.
Studies have shown that the method of esterification can influence the distribution of substituents. For instance, de-esterification from triesters can result in a lower degree of substitution at the C6 position and a higher degree at the C2 position compared to direct esterification wikipedia.org. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to characterize the distribution of substitution in synthesized esters fishersci.cawikipedia.org.
Examples of directed derivatization include the synthesis of paramylon acetate (B1210297) with varying degrees of substitution (DS) by adjusting reaction conditions such as the amounts of pyridine (B92270) and acetic anhydride (B1165640) wikipedia.org. Carboxymethylation of paramylon using chloroacetic acid under varying reaction conditions has also yielded derivatives with different DS values and improved water solubility fishersci.cathegoodscentscompany.com.
Graft copolymerization is another strategy for functionalization, where polymer chains are grafted onto the paramylon backbone. For example, paramylon ester-graft-poly(lactic acid) and paramylon propionate-graft-poly(ε-caprolactone) copolymers have been synthesized by grafting L-lactide and ε-caprolactone onto paramylon propionate (B1217596) chemeurope.comwikipedia.org. The thermal and mechanical properties of these graft copolymers are influenced by the degree of substitution and the grafted polymer chains chemeurope.comwikipedia.org.
Bioconjugation and Prodrug Strategies (excluding clinical aspects)
Functionalization of paramylon can enable its use in bioconjugation and serve as a scaffold for prodrug strategies, aiming to improve properties relevant to biological interactions and delivery, such as solubility and interaction with biological systems, without discussing their clinical applications.
Modifications that enhance water solubility, such as carboxymethylation or the introduction of cationic groups, are particularly relevant for biological applications fishersci.cathegoodscentscompany.comnih.gov. For instance, carboxymethylated paramylon has shown improved water solubility and antibacterial activity fishersci.ca. Cationic paramylon ether derivatives, obtained by reaction with glycidyltrimethylammonium chloride, also exhibit increased water solubility thegoodscentscompany.comnih.gov.
These modifications can facilitate the interaction of paramylon or paramylon-based materials with biological molecules or systems. While specific examples of chemically conjugating drugs or designing prodrugs are not extensively detailed in the provided literature, the ability to introduce various functional groups (e.g., carboxyl, amino, hydroxyl) onto the paramylon backbone through controlled derivatization provides a foundation for such strategies. The modified paramylon scaffold could potentially be conjugated to biomolecules or serve as a carrier for therapeutic agents, leveraging its biocompatibility and potential for targeted delivery, though the specifics of these applications fall outside the scope of this article's constraints.
Molecular Architecture, Conformational Dynamics, and Supramolecular Assembly of Paramyon
High-Resolution Structural Elucidation of Paramylon and its Congeners
High-resolution structural analysis has been instrumental in understanding the intricate arrangement of glucose units within paramylon and how these units assemble into higher-order structures. The linear β-(1,3) linkage facilitates the formation of a stable triple-helical conformation, a hallmark of crystalline β-(1,3)-glucans. researchgate.netnih.govmdpi.comnii.ac.jp
Congeners of paramylon, such as curdlan (B1160675) and laminarin, share structural similarities but also exhibit key differences that influence their properties. Curdlan is another linear β-(1,3)-glucan, similar in primary structure to paramylon, but often differs in molecular weight and crystallinity depending on its bacterial source. researchgate.nettandfonline.comacs.org Laminarin, on the other hand, is a β-glucan found in marine algae and contains both β-(1,3) and β-(1,6) linkages, often with branching, which results in lower crystallinity and higher solubility compared to paramylon and curdlan. tandfonline.comfrontiersin.orgnih.gov Comparative structural studies of these glucans help to elucidate the relationship between linkage patterns, molecular conformation, and macroscopic properties.
Advanced Spectroscopic Techniques for Determining Paramylon's Solution-State Structure
While paramylon's low solubility in water at ambient temperatures presents challenges for traditional solution-state analysis, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to characterize its structure, especially in suitable solvents or after modification.
Solid-state 13C NMR spectroscopy has been used to analyze the structure of paramylon in its crystalline form, providing information about the chemical environment of the carbon atoms and confirming the presence of only β-(1,3)-glycosidic linkages. capes.gov.brresearchgate.netnih.gov Studies on modified paramylon, such as carboxymethylated derivatives, which exhibit increased water solubility, have utilized solution-state NMR (1H and 13C NMR) to confirm successful chemical modification and assess structural integrity. mdpi.comnih.govresearchgate.netnih.gov These studies show characteristic chemical shifts corresponding to the glucose residues and the introduced functional groups. mdpi.comnih.gov
Other spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy provide complementary information about the functional groups and types of bonds present in paramylon, further supporting its β-(1,3)-glucan structure. mdpi.comnih.govresearchgate.netnih.gov Terahertz (THz) spectroscopy has also been explored to analyze the micro-structure and molecular vibrations of paramylon, revealing characteristic absorption peaks that can serve as a spectral fingerprint. nii.ac.jp
Solid-State Structural Analysis of Paramylon: X-ray Crystallography and Electron Diffraction
Paramylon is notable for its high crystallinity in its native state, which can approach 90%. nih.govgoogle.com This high degree of order makes it amenable to solid-state structural analysis techniques like X-ray crystallography and electron diffraction.
X-ray diffraction (XRD), including powder X-ray diffraction and synchrotron X-ray powder diffraction, has been widely used to study the crystalline structure of paramylon granules. researchgate.netmdpi.comcapes.gov.brresearchgate.netnih.govresearchgate.netscholarsportal.info XRD patterns of native paramylon show sharp peaks at specific angles (e.g., 6.8°, 11.8°, 13.8°, 16.6°, 19.3°, 20.5°, and 23.9°), indicative of a highly ordered crystalline lattice. mdpi.com These patterns are consistent with a hexagonal structure for the hydrated form of paramylon. researchgate.net Changes in these diffraction patterns upon dehydration or chemical modification provide insights into alterations in crystallinity and molecular arrangement. mdpi.comcapes.gov.brresearchgate.net
Electron diffraction has been applied to study the structure of paramylon at a finer scale. Sections of embedded paramylon granules have yielded single crystal-like electron diffraction patterns, corresponding to specific sections of the reciprocal lattice of the (1→3)-β-D-glucan. researchgate.netresearchgate.net This technique provides detailed information about the unit cell dimensions and the arrangement of molecules within the crystalline regions.
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Focused Ion Beam/Scanning Electron Microscopy (FIB/SEM) tomography, offer visual evidence of paramylon's solid-state structure, revealing the morphology of the granules, the presence of microfibrils, and their organization within the granule. researchgate.netnih.govmdpi.commdpi.comnih.govnih.govresearchgate.netjst.go.jp These studies show that paramylon granules are composed of bundles of 4-10 nm microfibrils organized in a concentric pattern. researchgate.netnih.govmdpi.com FIB/SEM tomography has further revealed the dense internal structure of paramylon particles, with no evidence of large pores or gaps. jst.go.jp
Conformational Landscapes and Dynamic Behavior of Paramylon
The conformational landscape of paramylon, referring to the range of possible three-dimensional arrangements of its polymer chains, is influenced by factors such as hydration, temperature, and interactions with solvents or other molecules. The inherent flexibility of the β-(1,3)-glycosidic linkage allows for different helical conformations, although the triple helix is the dominant and most stable form in the crystalline state. researchgate.netnih.govmdpi.comnii.ac.jp
Computational Molecular Dynamics Simulations of Paramylon
Experimental Probing of Paramylon's Conformational Transitions
Experimental methods have been employed to probe the conformational transitions of paramylon, particularly those induced by changes in hydration and interactions with solvents.
One well-studied conformational transition is the reversible change between the hydrated (native) and anhydrous forms of paramylon. capes.gov.brresearchgate.net Synchrotron X-ray powder diffraction and solid-state 13C NMR spectroscopy have shown that drying paramylon leads to a decrease in crystallinity and partial disordering of the molecular conformation. capes.gov.brresearchgate.net Re-hydration can restore the hydrate (B1144303) form, although the homogeneity and crystal size may not fully return to that of the native state. capes.gov.brresearchgate.net Crystal transition between the hydrate and anhydrous forms has been monitored by X-ray diffractometry and gravimetry, revealing that dehydration occurs around 30% relative humidity and re-hydration around 70% relative humidity. capes.gov.brresearchgate.net These studies also determined that the hydrate form contains approximately one water molecule per anhydroglucopyranoside residue. researchgate.net
Interactions with solvents, particularly alkaline solutions, can also induce conformational changes in paramylon. The Congo red binding assay is an experimental method used to detect the presence of triple-helical structures in polysaccharides. mdpi.com Paramylon forms a complex with Congo red, resulting in a redshift of the maximum wavelength, which is indicative of its triple-helical conformation. mdpi.com Exposure to alkaline solutions can disrupt this helical structure, leading to a decrease in the redshift. mdpi.com Studies on carboxymethylated paramylon derivatives using the Congo red assay indicated that the modification did not destroy the triple helix structure, although the crystallinity was reduced. mdpi.comnih.govresearchgate.net
Supramolecular Chemistry of Paramylon: Self-Assembly and Non-Covalent Interactions
The supramolecular chemistry of paramylon is dominated by its ability to self-assemble into highly ordered structures, primarily driven by non-covalent interactions. In Euglena cells, paramylon exists as intracellular granules, which are a prime example of its biological self-assembly. researchgate.netnih.govmdpi.commdpi.comnih.govjst.go.jpnih.gov
The formation of the paramylon triple helix is a crucial step in its self-assembly. This stable helical structure is primarily maintained by intramolecular hydrogen bonds between the glucose residues. researchgate.netnii.ac.jpresearchgate.net These triple helices then aggregate to form microfibrils, which are typically 4-10 nm in diameter. researchgate.netnih.govmdpi.com The high crystallinity of paramylon is attributed to the ordered aggregation of these microfibrils into larger structures within the granules. researchgate.net
The self-assembly of paramylon is a fascinating example of how a simple linear polysaccharide can form complex, highly ordered structures through directed non-covalent interactions. The ability to control or modify these self-assembly processes holds potential for developing new materials with tailored properties.
Advanced Analytical Characterization Techniques for Paramyon
Hyphenated Chromatographic and Spectroscopic Methods for Paramyon Analysis
Advanced Mass Spectrometry for this compound Metabolite and Adduct Identification
Mass spectrometry (MS) is a fundamental tool for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. ijprajournal.comijpsjournal.com Advanced MS techniques, particularly when coupled with chromatography (LC-MS, GC-MS), are invaluable for identifying and characterizing this compound and its potential transformation products, such as metabolites and adducts. longdom.orgijpsjournal.comnih.gov
LC-MS is widely used for the analysis of complex mixtures and is particularly suitable for non-volatile or thermally labile compounds like many organic molecules. longdom.orgijpsjournal.comox.ac.uk The liquid chromatograph separates the components based on their chemical properties before they enter the mass spectrometer for ionization and detection. longdom.org Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. ijpsjournal.comnih.gov This fragmentation pattern acts as a molecular fingerprint, aiding in the identification of known compounds and providing clues for the structural elucidation of unknown metabolites or adducts of this compound. ijpsjournal.comnih.govuni-jena.de
Accurate mass measurements obtained from high-resolution mass spectrometers (e.g., Orbitrap, time-of-flight MS) are crucial for determining the elemental composition of this compound, its metabolites, and adducts. nih.govthermofisher.com This information, combined with isotopic abundance analysis, significantly narrows down the possible chemical formulas. nih.govuba.ar
The identification of this compound metabolites and adducts often involves comparing experimental MS data (accurate mass, fragmentation patterns) to databases and libraries or using in silico fragmentation prediction tools for structural annotation. uni-jena.deuba.ar
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex this compound Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules. hilarispublisher.com For complex molecules like this compound, one-dimensional (1D) NMR spectra (e.g., ¹H NMR, ¹³C NMR) can be crowded and difficult to interpret. hilarispublisher.comgrinnell.edu Multidimensional NMR techniques overcome these limitations by spreading the spectral information into two or more dimensions, resolving overlapping signals and revealing correlations between different nuclei. hilarispublisher.comgrinnell.edu
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning resonances and establishing connectivity within the this compound molecule. hilarispublisher.comgrinnell.edulibretexts.org
COSY reveals correlations between protons that are coupled through bonds, typically up to three bonds away. grinnell.edulibretexts.org
HSQC correlates protons with the carbons to which they are directly bonded. grinnell.edu
HMBC shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity. grinnell.edu
NOESY reveals correlations between protons that are spatially close to each other, regardless of bond connectivity, which is valuable for determining the three-dimensional structure and conformation of this compound. grinnell.edulibretexts.org
For particularly complex or conformationally flexible this compound structures, higher-dimensional NMR experiments (3D, 4D) may be necessary to fully resolve signals and assign resonances. hilarispublisher.com LC-NMR, a hyphenated technique combining liquid chromatography with NMR, is particularly useful for the online structural elucidation of components in complex mixtures containing this compound, such as reaction mixtures or biological extracts. ijsrtjournal.comnih.govwisdomlib.org
Surface and Interface Analysis of this compound-Containing Systems
Understanding the behavior of this compound at surfaces and interfaces is crucial in various applications, such as material science or when this compound is part of a thin film or coating. Techniques that probe the outermost layers of a material provide valuable information about the surface composition, chemical states, and morphology.
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material. researchgate.netbgu.ac.ilfrontiersin.org By analyzing the kinetic energy of photoelectrons emitted after irradiation with X-rays, XPS can identify the elements present on the surface of a this compound-containing sample and provide information about their chemical environment (e.g., bonding states). researchgate.netbgu.ac.il
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that uses an electron beam to induce the emission of Auger electrons. bgu.ac.ilthermofisher.com AES provides elemental and some chemical state information with higher spatial resolution compared to XPS, making it suitable for analyzing smaller features on a surface. bgu.ac.ilthermofisher.com
Both XPS and AES can be used to study the surface composition of solid this compound samples, this compound films deposited on substrates, or the interaction of this compound with other materials at an interface. bgu.ac.ildiva-portal.org Depth profiling, achieved by combining sputtering with XPS or AES analysis, can provide information about the distribution of elements as a function of depth from the surface. bgu.ac.il This is particularly useful for characterizing the thickness and uniformity of this compound thin films or understanding diffusion phenomena at interfaces. researchgate.netbgu.ac.il
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for this compound Thin Films
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are scanning probe microscopy techniques that provide high-resolution images of surfaces, allowing for the visualization of surface morphology down to the nanoscale. azonano.comaip.orgresearchgate.net These techniques are particularly useful for characterizing the physical properties of this compound thin films.
STM requires the sample to be electrically conductive or semiconductive and measures the tunneling current between a sharp tip and the sample surface when a small bias voltage is applied. aip.org While less broadly applicable to insulating organic films compared to AFM, STM can provide atomic-resolution images of conductive this compound films or this compound molecules adsorbed on conductive substrates. aip.org
Both AFM and STM can be used to study the growth mechanisms of this compound thin films, identify structural features, and assess the uniformity and continuity of the film. azonano.comillinois.eduunileoben.ac.at They can also be used to investigate the effects of processing conditions or environmental factors on the film morphology.
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies of this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical characteristic for many organic compounds, influencing their physical, chemical, and biological properties. If this compound is a chiral molecule, determining its enantiomeric purity and understanding its conformation are essential. Chiroptical spectroscopy techniques probe the differential interaction of chiral molecules with polarized light. nih.govresearchgate.netnih.gov
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. researchgate.netnih.gov Electronic CD (ECD) in the UV-Vis region is used to study electronic transitions and can provide information about the absolute configuration and conformation of chiral molecules, particularly those with chromophores. researchgate.net
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule. nih.govresearchgate.netnih.gov VCD is highly sensitive to the three-dimensional structure and conformation of molecules and can be used to determine absolute configuration, even for molecules without strong electronic chromophores. nih.govresearchgate.netnih.gov
Raman Optical Activity (ROA) is another vibrational chiroptical technique that measures the small difference in the intensity of Raman scattering of right and left circularly polarized light. researchgate.netcecam.org ROA is particularly useful for studying the conformation of biomolecules in aqueous solutions. cecam.org
Mechanistic Investigations of Paramyon S Interactions and Activities
Elucidating Molecular Mechanisms of Paramyon's Biological Interactions in vitro
Paramylon and its derivatives have been investigated for their biological interactions, particularly concerning immune modulation and cellular responses. The high crystallinity and water insolubility of native paramylon can limit its biological activity, and chemical modifications like carboxymethylation are explored to improve properties such as solubility and enhance biological effects. mdpi.comresearchgate.net
Enzyme Inhibition and Activation Kinetics of this compound
Research into paramylon's enzymatic interactions has focused on enzymes involved in its own metabolism within Euglena gracilis, such as UDP-glucose pyrophosphorylase (EgrUDP-GlcPPase). This enzyme is crucial for paramylon synthesis, catalyzing the production of UDP-glucose, the substrate for paramylon synthase. conicet.gov.arnih.govresearchgate.net Kinetic studies of recombinant EgrUDP-GlcPPase have shown it primarily utilizes glucose-1P and UTP as substrates, exhibiting a Vmax of 3350 U.mg⁻¹. nih.govresearchgate.net The enzyme can also utilize TTP, galactose-1P, and mannose-1P, albeit with lower catalytic efficiency. conicet.gov.arnih.gov Oxidation can inactivate EgrUDP-GlcPPase, an effect reversible by reduction. nih.gov
Another enzyme studied in relation to paramylon metabolism is a glycosyl phosphorylase from Euglena gracilis (EgGH149). This enzyme catalyzes the cleavage of β-1,3 glycosidic bonds in glucose disaccharides like laminaribiose, with kinetic parameters including a Kcat of 9.1 s⁻¹ and Km values of 1.57 mM for inorganic phosphate (B84403) and 1.24 mM for laminaribiose. conicet.gov.ar While active on shorter laminarisaccharides, its efficiency decreases with increasing degree of polymerization, showing no activity towards paramylon itself. conicet.gov.ar EgGH149 can also catalyze synthesis using glucose and glucose-1-phosphate. conicet.gov.ar
Receptor Binding and Signaling Pathway Modulation by this compound
Paramylon is recognized as a pattern recognition receptor ligand, particularly binding to Dectin-1, a primary receptor on immune cells such as macrophages and dendritic cells, as well as intestinal epithelial cells. nih.govnih.govnih.govjst.go.jp This binding is specific to the β-1,3-glucan structure of paramylon. jst.go.jp
Binding of paramylon to Dectin-1 can trigger intracellular calcium (Ca²⁺) signaling in intestinal epithelial cells and dendritic cells. nih.gov This interaction initiates immunomodulatory effects and activates downstream signaling pathways. nih.govnih.govnih.gov Studies in macrophages (e.g., murine RAW264.7 cells) have shown that paramylon activates the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnii.ac.jpresearchgate.net Activation of these pathways leads to the upregulation and secretion of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govnii.ac.jpresearchgate.netmdpi.com Paramylon treatment increases the phosphorylation of key components in these pathways, including IKK-β, IκB-α, and p65 in the NF-κB pathway, and phosphorylated p38, JNK, and ERK in the MAPK pathway. nih.govresearchgate.net
Paramylon intake has also been suggested to influence peripheral circadian clocks in mice, potentially through alterations in the intestinal environment. frontiersin.org This effect may involve the induction of GLP-1 expression, possibly mediated by increased short-chain fatty acid levels and direct stimulation of intestinal epithelial cells. frontiersin.org GLP-1 can then bind to its receptors on pancreatic beta cells, promoting insulin (B600854) secretion and potentially synchronizing clock genes. frontiersin.org
Cellular Uptake, Localization, and Efflux Mechanisms of this compound (excluding safety/PK)
While detailed mechanisms of cellular uptake and efflux of intact paramylon granules are not extensively described in the provided sources, some insights can be inferred from its nature as a large, highly crystalline polysaccharide. Paramylon granules, typically ranging from 2 to 8 µm in size, are generally water-insoluble. google.commdpi.commdpi.com
Studies suggest that orally administered β-glucans like paramylon can be taken up into M cells, specialized intestinal epithelial cells that overlie Peyer's patches, which allows them to access gut immune cells. nih.gov Within macrophages, paramylon can be subject to phagocytosis following Dectin-1 binding. nih.gov
Chemical modification, such as carboxymethylation, can significantly improve the water solubility of paramylon, which would likely influence its interactions with cell membranes and potential uptake mechanisms. mdpi.comresearchgate.net For instance, carboxymethylated paramylon derivatives showed increased water solubility compared to native paramylon. mdpi.comresearchgate.net
Paramylon is stored as intracellular granules within the cytosol of Euglena gracilis. conicet.gov.ar Its synthesis involves the transfer of glucose units from UDP-glucose to the non-reducing end of the growing paramylon chain, catalyzed by paramylon synthase, a membrane-bound enzyme complex. conicet.gov.arresearchgate.netresearchgate.net Degradation of paramylon can occur to provide glucose units for energy production. researchgate.net
This compound in Catalysis: Reaction Mechanisms and Selectivity
While paramylon is primarily known as a biological storage polysaccharide, its structure, particularly the presence of hydroxyl groups on the glucose units, allows for chemical modifications that can yield derivatives with potential catalytic applications or be involved in catalyzed reactions. nih.govgoogle.commdpi.com
Homogeneous and Heterogeneous Catalysis by this compound Derivatives
Paramylon itself is a solid, highly crystalline material. nih.govgoogle.com However, chemical modifications can lead to the formation of paramylon derivatives, such as esters or ionic derivatives, which may exhibit different solubility profiles and could potentially be used in catalytic systems. nih.govresearchgate.net For example, acylation of paramylon can be performed in both homogeneous and heterogeneous systems, depending on the solvent and activation treatment used. google.com Homogeneous catalysis typically involves the catalyst and reactants in the same phase, often in solution, while heterogeneous catalysis involves distinct phases, such as a solid catalyst with liquid or gas reactants. mpg.degoogle.comwikipedia.org
Paramylon derivatives with modified hydroxyl groups have been explored for material applications. google.comresearchgate.net While the direct use of paramylon derivatives as catalysts is not explicitly detailed in the provided search results, the chemical modification routes suggest the possibility of creating derivatives with functional groups that could potentially act as ligands or supports for catalytic species. The ability to perform reactions in both homogeneous and heterogeneous systems google.com indicates that paramylon derivatives could potentially be designed for applications in either type of catalysis.
Enzymes involved in paramylon metabolism, such as UDP-glucose pyrophosphorylase, are biological catalysts. conicet.gov.arnih.govresearchgate.net These enzymes operate under specific biological conditions and exhibit high selectivity for their substrates. conicet.gov.arnih.govconicet.gov.ar The study of these enzymes provides insight into biocatalytic mechanisms related to paramylon synthesis and degradation.
Mechanistic Studies of this compound-Mediated Chemical Transformations
Mechanistic studies involving paramylon primarily focus on its biosynthesis and degradation within Euglena gracilis and its interactions with biological receptors and signaling pathways. nih.govconicet.gov.arnih.govresearchgate.netjst.go.jpnih.govnii.ac.jpresearchgate.net
The synthesis of paramylon involves paramylon synthase, a glycosyltransferase that adds glucose units from UDP-glucose to the growing β-1,3-glucan chain. conicet.gov.arresearchgate.netresearchgate.net EgGSL2 has been identified as a key enzyme for paramylon biosynthesis in Euglena gracilis. researchgate.net The catalytic mechanism of β-1,3-glucan synthesis involves the transfer of a glucose moiety, with studies on related enzymes providing insights into potential active sites and mechanisms. researchgate.net
Chemical transformations involving paramylon can also occur through hydrolysis, which can be catalyzed by acids or alkalis to adjust its molecular weight. google.com The alkaline solubilization of paramylon involves distinct steps, including swelling, elongation, gelation, solubilization, and degradation, indicating changes in its structure and interactions with the solvent. google.com
While the provided information does not detail paramylon acting directly as a catalyst in non-enzymatic chemical reactions, its structure, particularly the reactive hydroxyl groups, makes it a potential substrate for various chemical modifications. nih.govgoogle.commdpi.com These modifications can alter its properties and potentially enable its use as a support or component in catalytic systems.
Photophysical and Photochemical Mechanisms of this compound
Investigations into the photophysical and photochemical mechanisms of this compound appear limited in the readily available scientific literature. While the compound name "this compound" has been associated with different chemical entities, including a quaternary ammonium (B1175870) salt and a polysaccharide, detailed studies specifically addressing their interactions with light, such as absorption, emission, light-induced transformations, or energy/electron transfer processes, are not extensively documented in the provided search results.
Light-Induced Transformations and Photo-Response of this compound
Specific research detailing light-induced transformations or the photo-response of this compound is scarce. One abstract mentions the irradiation of a quaternary salt form of this compound, noting that it does not involve energy absorption connected with changes in the hybridization of the nitrogen heteroatom cia.gov. Beyond this specific observation, comprehensive data on how this compound undergoes transformations upon exposure to light or its general photo-response characteristics are not available in the consulted sources.
Energy Transfer and Electron Transfer Processes Involving this compound
Information regarding energy transfer and electron transfer processes involving this compound is not found within the scope of the provided search results. Studies investigating these fundamental photochemical mechanisms for this compound would typically involve spectroscopic analysis and kinetic measurements, data which are not present in the retrieved documents focusing on this compound.
Computational and Theoretical Modeling of Paramyon
Quantum Chemical Calculations of Paramyon's Electronic and Geometric Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and geometric properties of molecules. While specific detailed reports on the application of these methods directly to this compound were not extensively found in the reviewed literature, the principles and potential applications are well-established in computational chemistry.
Density Functional Theory (DFT) and Ab Initio Methods for this compound
DFT and ab initio methods can be used to calculate the optimized molecular geometry of this compound, providing insights into its stable three-dimensional structure. These calculations can also determine electronic properties such as molecular orbitals, charge distribution, dipole moment, and electrostatic potential. Such information is crucial for understanding the molecule's reactivity and how it might interact with other molecules, including biological targets. Although direct computational data for this compound from these specific methods were not prominent in the search results, these techniques are routinely applied to compounds of similar complexity to derive fundamental molecular parameters.
Excited State Calculations and Photophysical Predictions for this compound
Excited state calculations, often performed using methods like Time-Dependent DFT (TD-DFT), are used to study how molecules behave when they absorb light. These calculations can predict excitation energies, absorption and emission spectra, and the likelihood of various photophysical processes. This information is valuable for understanding a compound's potential fluorescence, photostability, and participation in photochemical reactions. As with ground-state calculations, specific applications of excited state calculations to this compound were not detailed in the search results; however, these methods could be applied to predict its photophysical properties if relevant to its study or application.
Molecular Modeling and Simulation of this compound-Interacting Systems
Molecular modeling and simulation techniques are essential for studying the interactions between a molecule like this compound and its environment or potential biological targets. These methods provide dynamic insights into molecular recognition and binding processes.
Molecular Docking and Dynamics for Ligand-Target Interactions (e.g., enzyme-Paramyon complexes)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (e.g., an enzyme or a receptor protein). This method helps in understanding how a molecule might bind to a biological target and can identify potential binding sites. Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of the complex, conformational changes, and the forces driving the interaction. Given that this compound has been noted for its effect on neuromuscular synapses, implying interaction with relevant biological targets nih.govnih.gov, molecular docking and dynamics simulations could be valuable tools to investigate its binding to proteins like acetylcholine (B1216132) receptors or enzymes involved in neurotransmission, although specific studies on this compound-enzyme complexes were not detailed in the search results.
In Silico Design and Virtual Screening of this compound Analogues
In silico design and virtual screening are powerful computational approaches used in the search for new compounds with desired properties. These methods involve using computational models to design novel molecular structures or to screen large databases of existing compounds to identify potential candidates based on predicted activity or favorable properties. Research has indicated the use of in silico approaches, including virtual screening, in the context of studying compounds like this compound, particularly in the search for analgesic activity. These studies often involve the computational identification of potential lead compounds or the design of analogues with improved characteristics.
Cheminformatics and Machine Learning Approaches in this compound Research
Cheminformatics and machine learning techniques are increasingly applied in chemical and pharmaceutical research to analyze complex datasets, build predictive models, and guide experimental efforts.
Cheminformatics approaches, such as the calculation of molecular descriptors, have been applied in studies involving this compound. Molecular descriptors are numerical representations of a molecule's chemical structure and properties, which can be used to characterize compounds and build quantitative structure-activity relationship (QSAR) models. QSAR models correlate molecular descriptors with biological activity or other properties, allowing for the prediction of the behavior of new or untested compounds. Studies have listed this compound along with various numerical values, likely representing calculated molecular descriptors or predicted activities from QSAR models used for computational identification and screening.
Machine learning algorithms can be trained on these cheminformatics data to build sophisticated predictive models. These models can be used for tasks such as predicting the activity of this compound analogues, classifying compounds based on their properties, or identifying structural features important for a particular activity. While the specific details of machine learning applications to this compound were not extensively described in the search snippets, the context of computational identification, virtual screening, and QSAR modeling strongly suggests the use of cheminformatics and potentially machine learning in this compound research.
Computational Study Data for this compound (Sample from Cheminformatics Analysis)
The following table presents a sample of numerical data associated with this compound from computational or QSAR studies. The specific meaning of each value is dependent on the original study and the descriptors or model outputs calculated.
| Compound | Descriptor/Model Output 1 | Descriptor/Model Output 2 | Descriptor/Model Output 3 | Descriptor/Model Output 4 | Descriptor/Model Output 5 |
| This compound | 59.67 | 76.41 | 98.47 | 98.26 | 92.82 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound Derivatives
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational modeling techniques that relate the structural or physicochemical properties of chemical compounds to their biological activities or other properties. These methods are valuable for predicting the behavior of new compounds without the need for extensive experimental testing, thereby accelerating research and development.
For paramylon derivatives, QSPR approaches have been applied to understand and predict their physicochemical characteristics. One notable area of research involves the estimation of Hansen solubility parameters (HSPs) for paramylon esters. HSPs are a set of three parameters (dispersion, polarization, and hydrogen bonding) that describe the cohesive energy density of a material and can be used to predict solubility and compatibility with other substances.
Studies have employed methods such as Multivariate Adaptive Regression Splines (MARSplines) in combination with molecular descriptors to predict the Hansen solubility parameters of paramylon esters based on their structural features, including the degrees of substitution and the chain lengths of their acyl groups. frontiersin.org Molecular descriptors, which are numerical representations of a molecule's chemical structure and properties, are calculated from 1D and 2D representations of the molecules. frontiersin.org
The effectiveness of the developed QSPR models for paramylon esters has been evaluated using standard internal validation procedures, such as those provided by software like QSARINS. frontiersin.org These models have demonstrated the capability to predict the Hansen solubility parameters, indicating that the solubility and potential affinities of paramylon esters for various organic solvents and polymers can be influenced and predicted based on the nature and extent of their esterification. frontiersin.org Experimental investigations, often alongside theoretical estimations, have shown that esterification can decrease the solubility parameter of paramylon, shifting its affinity from hydrophilic to more hydrophobic environments. frontiersin.org This highlights the utility of QSPR in understanding how chemical modifications to paramylon impact its interactions with different media, which is crucial for designing paramylon-based materials with tailored properties.
Data-Driven Discovery and Prediction in this compound Chemistry
Data-driven approaches involve the use of computational techniques, including machine learning and statistical analysis, to extract insights and make predictions from experimental or simulated data. In chemistry, these methods can be applied to discover new compounds, predict their properties, or optimize processes.
In the context of paramylon chemistry, data-driven methods are beginning to contribute to research efforts. As discussed in the previous section, QSPR modeling of paramylon esters to predict their Hansen solubility parameters is a direct example of a data-driven approach. By utilizing experimental data on the solubility of various paramylon esters and correlating it with their molecular descriptors, predictive models are built to guide the design of new paramylon derivatives with desired solubility characteristics. frontiersin.org
Beyond property prediction, data analysis plays a role in other areas of paramylon research. For instance, proteomic data has been utilized in efforts to identify potential paramylon-degrading enzymes from Euglena gracilis. While this specific example focuses on identifying biological tools related to paramylon metabolism rather than discovering new paramylon compounds themselves, it illustrates the application of data analysis in advancing the understanding of paramylon.
Advanced Applications and Emerging Potentials of Paramyon
Paramylon in Materials Science: Advanced Functional Materials
The distinctive physical and chemical characteristics of Paramylon make it a valuable candidate for the development of advanced functional materials. Its polysaccharide nature, coupled with the ability to form ordered structures, allows for its incorporation into various material matrices and the creation of novel Paramylon-based materials with tailored properties.
Paramyon as a Component in Polymer Science and Composite Materials
Paramylon's properties lend themselves well to applications in polymer science and composite materials. As a linear β-1,3-D-glucan polymer, it can serve as a building block or reinforcing filler. sigmaaldrich.comfrontiersin.org Its chemical stability and resistance to enzymatic degradation are particularly advantageous for applications requiring durability, including biodegradable polymer composites. frontiersin.org
Chemical modification, such as esterification, can alter Paramylon's properties, rendering it more hydrophobic and enhancing its compatibility with various hydrophobic organic solvents and polymer resins. This allows for the creation of Paramylon derivatives with tunable solubility parameters. Cationic and anionic Paramylon derivatives have been synthesized and characterized, demonstrating their potential as constituents of well-organized polymeric materials.
Paramylon esters, depending on the alkyl chain length and degree of substitution, can exhibit thermoplastic properties. Melt-pressed films have been successfully produced from certain Paramylon esters. Blending Paramylon esters with other biodegradable polymers, such as poly(butylene succinate) (PBS) and poly(butylene adipate-co-terephthalate) (PBAT), has shown promise in developing bio-based polymer blends with improved mechanical properties. For instance, blends of paramylon hexanoate (B1226103) (PaHe) with PBS demonstrated enhanced elongation at break and modulus of toughness compared to neat PBS. Similarly, blends of paramylon propionate (B1217596) hexanoate (PaPrHe) with PBAT are being investigated for sustainable packaging applications, exhibiting improved impact strength at certain blend ratios. Paramylon ester-graft-poly(lactic acid) copolymers have also been synthesized, presenting potential as biodegradable plastic materials capable of thermal processing.
Optoelectronic and Photonic Applications of this compound-based Materials
The application of Paramylon in optoelectronic and photonic materials is an emerging area of research. Paramylon is being explored for the development of optical lenses. sigmaaldrich.com While detailed studies specifically on Paramylon's intrinsic optoelectronic or photonic properties are less prevalent in the provided search results, the integration of Paramylon derivatives into polymer systems suggests potential in this domain. Research involving spectroscopic studies on exciton (B1674681) and charge carrier dynamics in polymer optoelectronic applications has included Paramylon mix ester derivatives, indicating their consideration in such contexts. The ability to process Paramylon into films and potentially control its structure at the nanoscale could be relevant for developing materials with specific optical or electronic functionalities.
Nanomaterials and Self-Assembled Structures Incorporating this compound
Paramylon's capacity for self-assembly is a key feature enabling its use in nanomaterials and structured materials. The linear β-1,3-glucan chains of Paramylon can self-organize into triple helices and further assemble into microfibrils. sigmaaldrich.com This inherent self-assembly mechanism allows for the processing of Paramylon into nanofibers through non-derivatizing methods.
Paramylon nanofibers have demonstrated the ability to interact with specific receptors on cell membranes, highlighting their potential in biological interfaces and targeted applications. Chemical modification can introduce new functionalities to these self-assembled structures; for example, succinylated Paramylon forms nanofibers with carboxylic acid groups on their surface. Beyond nanofibers, oxidized Paramylon has been shown to form self-assembled nanoparticles. These nanoparticles have been explored as nanocarriers, demonstrating their capability to encapsulate and deliver hydrophobic substances. The controlled self-assembly of Paramylon into various nanostructures opens avenues for applications in drug delivery, imaging, and other nanotechnological fields.
Biosensing and Diagnostic Platforms Utilizing this compound
Paramylon's biological interactions and the ability to develop Paramylon-specific recognition elements are being leveraged in the development of biosensing and diagnostic platforms. Research has explored the potential of Paramylon in biotechnology and medicine, particularly focusing on its immunomodulatory properties.
Design of this compound-Based Probes for Molecular Detection
A significant area in biosensing involves the detection and quantification of Paramylon itself, particularly in the context of Euglena cultivation and related research. Aptamers, which are highly specific oligonucleotide or peptide ligands, have been developed as molecular recognition tools for Paramylon. These Paramylon-specific aptamers offer high specificity and sensitivity, making them suitable for biosensing applications.
Fluorescently labeled aptamers have been successfully used to visualize Paramylon granules within Euglena cells, demonstrating their utility as probes for intracellular detection. Furthermore, the integration of Paramylon-specific aptamers with nanomaterials, such as graphene oxide, has led to the creation of nanocomplexes capable of simultaneously probing intracellular metabolites, including Paramylon, in live microalgae. This highlights the potential for designing sophisticated Paramylon-based or Paramylon-targeting probes for molecular detection in complex biological systems.
Environmental and Sustainable Chemistry Applications of Paramylon
The unique properties of Paramylon, including its natural origin, biodegradability, and the sustainable methods for its production, position it as a promising material for environmentally conscious applications. Its role extends to areas such as sustainable agriculture and potential contributions to waste treatment and resource recovery. researchgate.netresearchgate.netmdpi.comresearchgate.net
Paramylon has been investigated as a biostimulant in agriculture, offering a sustainable alternative to conventional fertilizers. Studies have shown that Paramylon treatment can enhance plant growth, photosynthetic efficiency, and resistance to abiotic stresses such as drought, salinity, nutrient deficiencies, and extreme temperatures. researchgate.netresearchgate.net For instance, treatment with Paramylon increased the photosynthetic efficiency of Solanum lycopersicum to 75%, compared to 50% in control plants, and improved drought resistance to 80%, significantly higher than the 60% observed in untreated plants. researchgate.netresearchgate.net This ability to improve crop resilience and yield while potentially reducing the reliance on synthetic agricultural inputs highlights Paramylon's contribution to sustainable agricultural practices. researchgate.net
Furthermore, the sustainable production of Paramylon from Euglena gracilis is a key aspect of its environmental relevance. Euglena gracilis can utilize various carbon sources, including industrial byproducts and food waste, for growth and Paramylon accumulation, offering a pathway for resource recovery and waste valorization. researchgate.netmdpi.comresearchgate.net Cultivation methods using complex media with corn steep solid have been explored, and different bioreactor processes like batch, fed batch, semicontinuous, and continuous modes have been investigated to maximize Paramylon production. mdpi.comresearchgate.net Studies have demonstrated the feasibility of producing Paramylon from food industry wastes, further emphasizing its potential within a circular economy framework. researchgate.net
Paramylon in Catalytic Environmental Remediation
While the primary focus of research on Paramylon has not been its direct application as a catalyst for the degradation of chemical pollutants in environmental remediation, related properties and modified forms show potential in this area. Catalytic strategies are crucial for environmental remediation, involving the acceleration of chemical reactions to convert harmful pollutants into less toxic substances. longdom.orgrsc.org Materials like metal-organic frameworks (MOFs) and nanocomposites are actively being researched for their catalytic abilities in degrading a wide range of contaminants in water, air, and soil. rsc.orgmdpi.come3s-conferences.org
Research indicates that Paramylon from Euglena gracilis possesses antibacterial activity. mdpi.com Carboxymethylated derivatives of Paramylon have demonstrated improved antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting a potential role in treating wastewater by reducing microbial load. mdpi.com While this represents a contribution to environmental remediation, it is based on antimicrobial action rather than catalytic degradation of chemical pollutants.
Another relevant property is the flocculating ability of modified Paramylon. Cationic Paramylon derivatives have shown comparable performance to commercial cationic polyacrylamides as colloid flocculants. nih.gov Flocculation is a process used in wastewater treatment to aggregate suspended particles, facilitating their removal. nih.gov This application contributes to cleaning water, although it is a physical-chemical separation process rather than a catalytic breakdown of dissolved chemical species.
Currently, there is limited direct research detailing the use of native Paramylon as a catalyst for the chemical transformation or degradation of environmental pollutants. Future research may explore functionalizing or modifying Paramylon to introduce catalytic sites or combine it with catalytic materials to leverage its sustainable origin and unique structure for environmental remediation applications.
Sustainable Synthesis and Degradation Pathways for Paramylon
The synthesis and degradation of Paramylon in Euglena gracilis are integral to its life cycle and offer insights into sustainable biochemical processes. Paramylon is synthesized as a storage polysaccharide in the cytoplasm of Euglena cells, accumulating in granules. wikipedia.orgmdpi.comresearchgate.netfrontiersin.org The synthesis occurs from UDP-glucose, although the precise mechanism is not fully understood. researchgate.net Enzymes like glucan synthase-like (EgGSL) have been identified as candidates for Paramylon synthesis, with EgGSL2 shown to be significant for its accumulation. researchgate.net The cellular content of Paramylon can vary considerably depending on growth conditions, including light availability and carbon source. mdpi.com Heterotrophic cultivation in the dark with glucose as a carbon source can lead to high Paramylon accumulation, exceeding 80% of the dry biomass under optimized conditions. mdpi.com
Sustainable production methods focus on utilizing cost-effective and readily available carbon sources. Euglena gracilis can grow on various substrates, including industrial byproducts and waste streams, for Paramylon production. researchgate.netmdpi.comresearchgate.net Studies have investigated the use of complex media like corn steep solid and various sugars (glucose, galactose, sucrose) to optimize biomass growth and Paramylon synthesis in bioreactors. mdpi.com The ability of Euglena to utilize nutrients from wastewater or food waste highlights a sustainable approach to Paramylon synthesis, integrating waste valorization with bioproduction. researchgate.netresearchgate.net
Challenges, Limitations, and Future Directions in Paramyon Research
Methodological Bottlenecks in Paramyon Synthesis and Characterization
The synthesis of bis-quaternary ammonium (B1175870) compounds (bis-QACs), the class to which this compound belongs, can present methodological challenges. While specific details regarding bottlenecks in the synthesis of this compound (CID 11792) were not extensively found in the search results, research into other bis-QACs indicates that the initial separation of mono- and bis-quaternary ammonium compounds can be very challenging using standard chromatographic techniques. This suggests that achieving high purity of the desired bis-quaternary product like this compound might require specialized or optimized purification methods.
Characterization of complex organic molecules, including bis-QACs, typically involves a suite of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography. Limitations in these methods can arise with complex structures or when dealing with mixtures, potentially impacting the full structural confirmation and purity assessment of synthesized this compound. However, no specific limitations in the characterization of this compound itself were detailed in the consulted sources.
Addressing Complexity in Mechanistic Elucidation of this compound's Actions
This compound is described as having a pronounced blocking action on neuromuscular conductivity. This indicates an interaction with the neuromuscular synapse, likely involving acetylcholine (B1216132) receptors. While its general function as a neuromuscular blocking agent is understood, the intricacies of its binding kinetics, specific receptor subtypes it may interact with, and potential downstream cellular effects beyond immediate synaptic block were not elaborated upon in the provided information.
Research into the mechanism of action of neuromuscular blocking agents often involves complex physiological and biochemical studies. Addressing the full complexity of this compound's actions would necessitate detailed investigations into its molecular targets, dose-response relationships at a cellular level, and potential interactions with other components of the neuromuscular junction. The limited recent information available suggests that extensive modern mechanistic studies specifically on this compound may not be a current focus in the published literature.
Scalability and Economic Considerations for this compound Production
Information specifically on the scalability and economic considerations for the production of this compound was not found in the search results. As a chemical compound, its production would likely involve multi-step organic synthesis. The scalability of such a process depends on the availability and cost of starting materials, the efficiency and yield of each synthetic step, and the ease of purification.
General challenges in making chemical production processes economically viable, particularly when compared to established methods, are well-known in the chemical industry. Without specific data on the synthetic route and required precursors for this compound, a detailed analysis of its production scalability and economic feasibility remains speculative based on the available information.
Emerging Technologies and Interdisciplinary Research Frontiers for this compound
Emerging technologies and interdisciplinary approaches are driving advancements across chemical and biomedical research. While no specific emerging technologies or interdisciplinary frontiers directly related to future research on this compound as a neuromuscular agent were identified in the search results, general trends in related fields can be considered.
In the broader study of neuromuscular function and disorders, technologies such as advanced imaging techniques and organ-on-a-chip systems are emerging, offering new avenues for studying biological processes in more relevant environments and potentially reducing the reliance on traditional animal models, which aligns with ethical considerations.
Research into novel neuromuscular blocking agents or related compounds might leverage computational chemistry for predicting structure-activity relationships, advanced spectroscopic methods for detailed molecular interaction studies, and in vitro systems for assessing efficacy and specificity. Interdisciplinary collaboration between chemists, pharmacologists, neuroscientists, and clinicians would be essential for any future research aimed at re-evaluating or further understanding compounds like this compound.
Q & A
What methodological frameworks are recommended for formulating research questions on Paramyon's biochemical pathways?
Researchers should employ the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability and the PICO framework (Population, Intervention, Comparison, Outcome) for structuring pharmacological studies . Questions must align with literature-identified gaps and be narrow enough for thorough investigation within project timelines .
Ensure clarity by avoiding jargon and specifying variables (e.g., "How does this compound inhibit acetylcholinesterase in Drosophila melanogaster models?" vs. broad queries) .
Q. How to design controlled experiments for studying this compound's pharmacokinetics?
Key considerations include:
- Variables : Control for dosage, administration route, and metabolic interference .
- Statistical power : Use power analysis to determine sample sizes (e.g., ≥30 subjects for Gaussian distribution) .
- Instrumentation : Validate HPLC/MS protocols for plasma concentration measurements .
Experimental Design Table :
| Component | Specification | Rationale |
|---|---|---|
| Control group | Placebo-administered cohort | Isolate this compound-specific effects |
| Data points | Time-series measurements at 0, 2, 4, 8 hrs | Capture elimination half-life |
Pilot studies are critical for refining protocols .
Q. What strategies ensure data validity in this compound toxicity assays?
- Pre-testing : Validate questionnaires/surveys with a pilot cohort to identify ambiguous items .
- Triangulation : Cross-validate results using HPLC (quantitative) and histopathology (qualitative) .
- Blinding : Implement double-blind protocols to reduce observer bias .
Report instrument precision (e.g., "GC-MS detection limit: 0.01 ppm") and justify significant figures in measurements .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported efficacy across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
